molecular formula C8H11ClN2 B2628052 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine CAS No. 1082658-26-1

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

Cat. No. B2628052
M. Wt: 170.64
InChI Key: URSQXNVFZREMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is a chemical compound with the CAS Number: 1082658-26-1. It has a molecular weight of 170.64 and its IUPAC name is 2-chloro-4-isopropyl-6-methylpyrimidine .


Synthesis Analysis

Regioselective synthesis of new pyrimidine derivatives has been reported using organolithium reagents . The reaction of 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 2nd position, a methyl group at the 4th position, and an isopropyl group at the 6th position .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a melting point of 50-51°C .

Scientific Research Applications

Use in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is used in the synthesis of pyrimidinamine derivatives . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

3. Methods of Application or Experimental Procedures A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Results or Outcomes

Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Synthesis of Bis(2-(pyrimidin-2-yl)ethoxy)alkanes

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .

3. Methods of Application or Experimental Procedures The specific experimental procedures are not provided in the source. However, the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes typically involves a series of organic reactions .

Results or Outcomes

The outcomes of the synthesis are not specified in the source. However, the synthesized bis(2-(pyrimidin-2-yl)ethoxy)alkanes are likely to be used for further research and applications .

Synthesis of Fluorescent Dye

Specific Scientific Field

Chemical Biology

Summary of the Application

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is used in the synthesis of a specific fluorescent dye, 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline .

3. Methods of Application or Experimental Procedures The specific experimental procedures are not provided in the source. However, the synthesis of this fluorescent dye likely involves a series of organic reactions .

Results or Outcomes

The outcomes of the synthesis are not specified in the source. However, the synthesized fluorescent dye is likely to be used for further research and applications, such as biosensors for protein assays .

Safety And Hazards

The compound has been classified under GHS07 and has a signal word of “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-methyl-6-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSQXNVFZREMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.